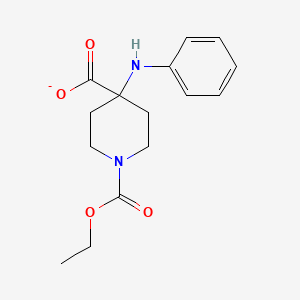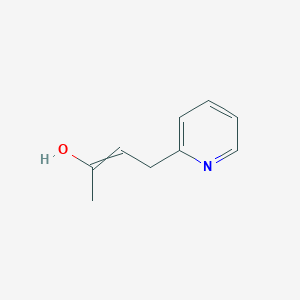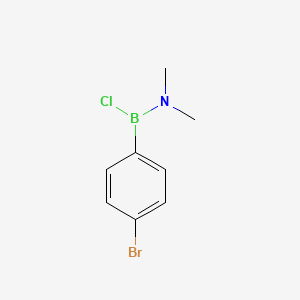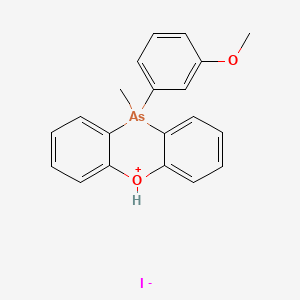
Heptane, 1,7-dibromo-4-(3-bromopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is an organic compound with the molecular formula C10H19Br3 . This compound is a derivative of heptane, where bromine atoms are substituted at the 1st, 7th, and 4th positions, with an additional bromopropyl group attached at the 4th position. It is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,7-dibromo-4-(3-bromopropyl)- typically involves the bromination of heptane derivatives. One common method is the radical bromination of heptane using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods
In an industrial setting, the production of Heptane, 1,7-dibromo-4-(3-bromopropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control ensures high efficiency and safety during the production process.
化学反応の分析
Types of Reactions
Heptane, 1,7-dibromo-4-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Employed in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Heptane, 1,7-dibromo-4-(3-bromopropyl)- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, potentially affecting biological pathways.
類似化合物との比較
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the additional bromopropyl group.
1,4-Dibromobutane: Shorter carbon chain and different substitution pattern.
1,3-Dibromopropane: Even shorter carbon chain with bromine atoms at the 1st and 3rd positions.
Uniqueness
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of three bromine atoms and a longer carbon chain makes it versatile for various chemical transformations and applications.
特性
CAS番号 |
61582-71-6 |
|---|---|
分子式 |
C10H19Br3 |
分子量 |
378.97 g/mol |
IUPAC名 |
1,7-dibromo-4-(3-bromopropyl)heptane |
InChI |
InChI=1S/C10H19Br3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9H2 |
InChIキー |
OFDCFNZGFSEAMJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(CCCBr)CCCBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


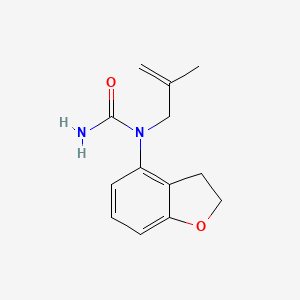
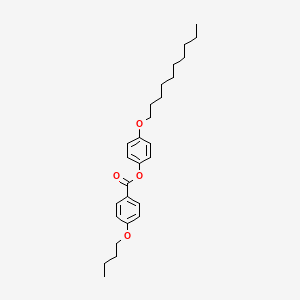

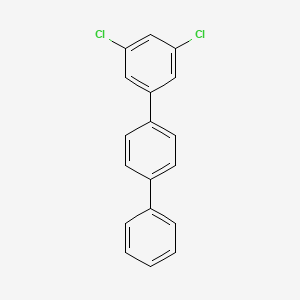

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
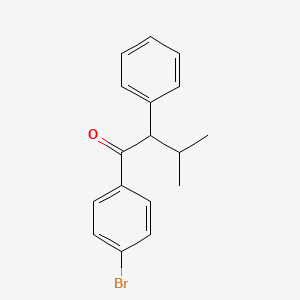
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
